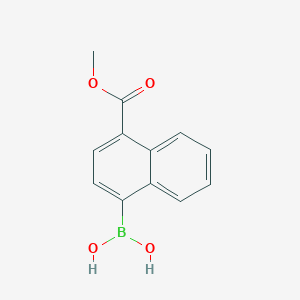

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

Overview

Description

“(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid” is a boronic acid derivative with the molecular formula C12H11BO4 . It is used as a reactant for Suzuki-Miyaura coupling .

Synthesis Analysis

Boronic acids, including “(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid”, have been synthesized and used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are well-known and relatively simple .

Molecular Structure Analysis

The molecular structure of “(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid” consists of a naphthalene ring with a methoxycarbonyl group at the 4-position and a boronic acid group at the 1-position .

Chemical Reactions Analysis

Boronic acids, such as “(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid”, have been used in various chemical reactions. For example, they have been used in Suzuki-Miyaura coupling reactions .

Physical And Chemical Properties Analysis

“(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid” has a molecular weight of 230.02 g/mol . It has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 446.7±47.0 °C .

Scientific Research Applications

Gene Editing

This compound is utilized in the field of gene editing. Although specific details were not retrieved, boronic acids often play a crucial role in the development of gene editing tools due to their ability to form reversible covalent bonds with sugars and other biological molecules .

Suzuki-Miyaura Coupling

4-(Methoxycarbonyl)naphthalene-1-boronic acid: is a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The compound’s boronic acid group is essential for the transmetalation step, which is pivotal for the success of the coupling .

Nickel-Catalyzed Cross-Coupling

The compound is employed in nickel-catalyzed cross-coupling reactions. These reactions are used to create biaryls, which are a class of compounds with two aromatic rings. This is significant for synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science .

Hydrogen Evolution Reaction

4-(Methoxycarbonyl)naphthalene-1-boronic acid: is used in the preparation of photoactive metal-organic frameworks that support platinum nanoparticles. These frameworks facilitate efficient hydrogen evolution through synergistic photoexcitation and electron injection, which is a promising approach for sustainable energy production .

Bradykinin B1 Antagonists

The compound is a reagent in the synthesis of chromenones that exhibit bradykinin B1 antagonistic activity. Bradykinin B1 antagonists are researched for their potential therapeutic applications in treating inflammation and pain .

Methionine Aminopeptidase Inhibition

It is also used in the synthesis of salicylate-based thienylbenzoic acids. These acids act as inhibitors of E. coli methionine aminopeptidase, an enzyme target for antibacterial drug development .

Preparation of Host Materials for Organic Electronics

Naphthalene-1-boronic acid derivatives, including 4-(Methoxycarbonyl)naphthalene-1-boronic acid , are used as starting materials for the preparation of 9-anthracene-spirobenzofluorene host materials. These materials are important for the development of organic electronic devices .

Cellulose Hydrolysis

This compound is utilized in the creation of bifunctional polymers for cellulose hydrolysis. The process is vital for converting biomass into sugars, which can then be used to produce biofuels and other biochemicals .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid” and other boronic acids.

Mechanism of Action

Target of Action

The primary target of 4-(Methoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is significant for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by factors such as the reaction conditions and the presence of other reagents .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This bond formation is a critical step in many organic synthesis processes .

properties

IUPAC Name |

(4-methoxycarbonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPIDWXSOARJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656981 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid | |

CAS RN |

957034-67-2 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)

![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)

![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)